A-In-depth Technical Guide on (1R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-one ((-)-Verbanone)
A-In-depth Technical Guide on (1R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-one ((-)-Verbanone)
Abstract
(1R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-one, colloquially known as (-)-verbanone, is a chiral bicyclic monoterpene ketone of significant interest in synthetic organic chemistry. Its rigid stereodefined framework, derived from the abundant natural chiral pool, renders it an invaluable starting material and chiral auxiliary for the synthesis of complex molecular architectures.[1] This guide provides an in-depth analysis of (-)-verbanone, covering its structural and physicochemical properties, comprehensive spectroscopic characterization, established synthetic protocols, and key applications in asymmetric synthesis relevant to drug development professionals. The methodologies are presented with a rationale for experimental choices, ensuring a blend of theoretical understanding and practical applicability for researchers in the field.
Structural Elucidation and Physicochemical Properties
(-)-Verbanone possesses a compact and rigid bicyclo[3.1.1]heptane skeleton. The stereochemical designators (1R, 5S) define the absolute configuration of the bridgehead carbons, which dictates the facial bias crucial for its role in stereoselective transformations. The gem-dimethyl group at the C6 position provides a significant steric hindrance that influences the molecule's reactivity.
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} caption: "Molecular Structure of (-)-Verbanone"
Physicochemical Data Summary
| Property | Value | Reference(s) |
| IUPAC Name | (1R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-one | [2] |
| Synonyms | (-)-Verbanone, (1R)-(+)-Nopinone | [2][3] |
| CAS Number | 38651-65-9 | [2][3] |
| Molecular Formula | C₉H₁₄O | [2] |
| Molecular Weight | 138.21 g/mol | [2] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 196.3 °C (469.5 K) at 760 mmHg | [3][5] |
| Specific Gravity | 0.981 g/cm³ at 25 °C | [5] |
| Flash Point | 75.0 °C (167.0 °F) | [5] |
Spectroscopic Characterization
The structural identity and purity of (-)-verbanone are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the cornerstone for structural elucidation in organic chemistry.[6] The asymmetry of the (-)-verbanone molecule results in a complex but interpretable spectrum.
¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ) ppm | Rationale |
| C=O (C2) | ~215 | The carbonyl carbon is highly deshielded due to the electronegativity of oxygen. |
| Bridgehead (C1, C5) | ~50-60 | Quaternary and tertiary carbons in a strained ring system. |
| gem-Dimethyl (C8, C9) | ~22, ~27 | Methyl groups attached to a quaternary center. |
| Methylene (C3, C4, C7) | ~20-40 | Aliphatic CH₂ groups within the bicyclic framework. |
¹H NMR Spectral Data The proton NMR spectrum provides information on the connectivity and stereochemical environment of the hydrogen atoms. Due to the rigid bicyclic structure, protons that are chemically equivalent in a more flexible system become diastereotopic and exhibit distinct signals.
2.2 Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective method for identifying key functional groups.
| Frequency (cm⁻¹) | Vibration | Significance |
| ~1710 | C=O Stretch | Strong, sharp absorption characteristic of a saturated ketone in a six-membered ring. |
| 2850-3000 | C-H Stretch | Indicates the presence of sp³ hybridized C-H bonds. |
2.3 Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[7] For (-)-verbanone, the molecular ion peak [M]⁺ is observed at m/z = 138.
Synthesis and Manufacturing
The most common and economically viable route to enantiomerically pure (-)-verbanone is through the oxidation of the corresponding enantiomer of α-pinene, a readily available terpene.[8][9] The choice of oxidant and reaction conditions is critical to favor allylic oxidation over epoxidation of the double bond.[9]
Workflow for Synthesis from (+)-α-Pinene
Experimental Protocol: Two-Step Oxidation of (+)-α-Pinene [10][11]
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Step 1: Formation of trans-Verbenyl Acetate.
-
Rationale: Lead tetraacetate is a specific reagent for the allylic oxidation of alkenes. The reaction proceeds through a concerted mechanism that favors the formation of the trans-acetate to minimize steric interactions.[11]
-
Procedure: To a solution of (+)-α-pinene in dry benzene, slowly add lead tetraacetate while maintaining the temperature at 65°C.[10] The reaction progress is monitored by the color change from yellow to tan.[10] After one hour, the reaction is quenched, and the lead oxides are removed by filtration.[10]
-
-
Step 2: Saponification to trans-Verbenol.
-
Rationale: A basic hydrolysis (saponification) is required to cleave the acetate ester and yield the corresponding alcohol.
-
Procedure: The crude acetate is treated with a solution of potassium hydroxide in aqueous methanol and stirred at room temperature for 24 hours.[10] The resulting alcohol is extracted with ether.[10]
-
-
Step 3: Oxidation to (-)-Verbanone.
-
Rationale: A strong oxidizing agent like dichromate is used to convert the secondary alcohol to a ketone. This oxidation proceeds without epimerization of the adjacent stereocenters.[11]
-
Procedure: The crude trans-verbenol is dissolved in ether and cooled in an ice bath. An aqueous solution of sodium dichromate and sulfuric acid is added dropwise. The reaction is stirred for 24 hours, after which the organic layer containing (-)-verbanone is separated, washed, dried, and concentrated.
-
-
Step 4: Purification.
-
Rationale: Column chromatography is employed to separate the final product from any unreacted starting material or byproducts, yielding high-purity (-)-verbanone.
-
Procedure: The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
Key Reactions and Mechanistic Insights
The synthetic utility of (-)-verbanone stems from the reactivity of its ketone functional group, which can be manipulated with high stereocontrol due to the rigid bicyclic framework.
Stereoselective Reduction of the Carbonyl Group
The reduction of the ketone in (-)-verbanone can lead to two diastereomeric alcohols, cis-verbenol and trans-verbenol. The stereochemical outcome is highly dependent on the steric bulk of the hydride reagent.
-
Mechanism: The gem-dimethyl bridge on the β-face of the molecule sterically shields this face.
-
Small Hydride Reagents (e.g., LiAlH₄): These reagents can approach from the more hindered β-face, leading to the formation of cis-verbenol.[12]
-
Bulky Hydride Reagents (e.g., L-Selectride): These reagents are forced to approach from the less hindered α-face, resulting in the selective formation of trans-verbenol.
-
Applications in Asymmetric Synthesis and Drug Development
(-)-Verbanone is a quintessential example of a chiral pool starting material.[13] Its inherent chirality is transferred to new molecules, making it a valuable precursor in the synthesis of natural products and pharmaceuticals.
-
Chiral Building Block: The entire carbon skeleton of (-)-verbanone can be incorporated into a larger target molecule. It has been used in the synthesis of various bioactive compounds, including pheromones and complex terpenoids.[14]
-
Chiral Auxiliary: The verbanone moiety can be temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered.[1] This approach is valuable in reactions like diastereoselective conjugate additions and alkylations.[1]
-
Precursor to Ligands: Modified verbanone derivatives have been used to synthesize chiral ligands for asymmetric catalysis, which is a powerful tool in modern drug discovery for creating enantiomerically pure compounds.[13]
Safety and Handling
As with any chemical reagent, proper handling of (-)-verbanone is essential to ensure laboratory safety.
-
Hazards: (-)-Verbanone is a combustible liquid and can cause skin, eye, and respiratory irritation.[2][15]
-
Handling Precautions: Work in a well-ventilated area, preferably a chemical fume hood.[16][17] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[4][16] Avoid inhalation of vapors and contact with skin and eyes.[4][17]
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[4][17] Keep the container tightly closed.[4]
Conclusion
(1R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-one is a powerful and versatile tool in the arsenal of the synthetic chemist. Its rigid, chiral scaffold, derived from renewable natural sources, provides an excellent platform for the construction of complex, stereodefined molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, enables researchers and drug development professionals to effectively leverage this valuable chiral building block in their synthetic endeavors.
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